
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is often used as a building block in the synthesis of more complex molecules .
Preparation Methods
The synthesis of 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride to form N-guanidinosuccinimide, which then reacts with various amines under microwave irradiation . This method is efficient for aliphatic amines but may require alternative pathways for less nucleophilic aromatic amines . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, it has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines . Additionally, it is used in the development of antimicrobial agents due to its ability to form hydrogen bonds with biological receptors . In industry, it is utilized in the production of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine involves its interaction with molecular targets and pathways within cells. The triazole ring allows the compound to form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . In anticancer applications, it may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine include other 1,2,4-triazole derivatives such as fluconazole, flupoxam, and anastrozole . These compounds share the triazole ring structure but differ in their substituents and specific applications. For example, fluconazole is an antifungal agent, while anastrozole is used in the treatment of breast cancer .
Properties
Molecular Formula |
C10H20N4 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-4-6-8-12-10(14-13-8)9(11)7(3)5-2/h7,9H,4-6,11H2,1-3H3,(H,12,13,14) |
InChI Key |
MQUPHBNYQGRYJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NN1)C(C(C)CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
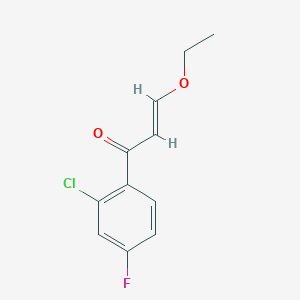
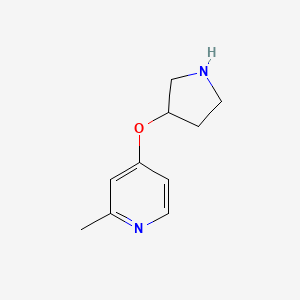
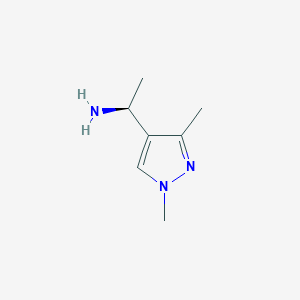

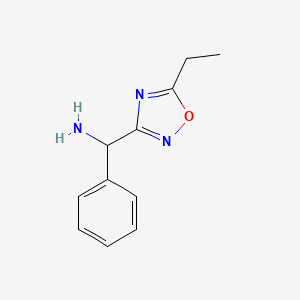
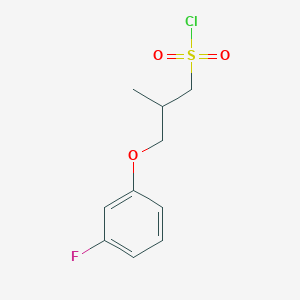
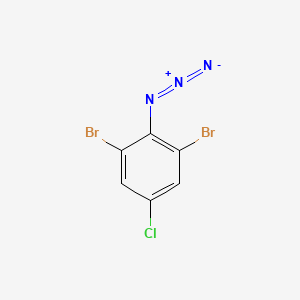
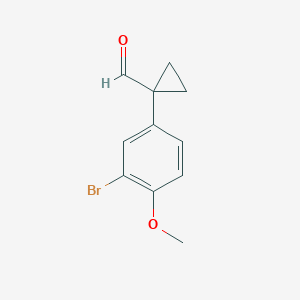
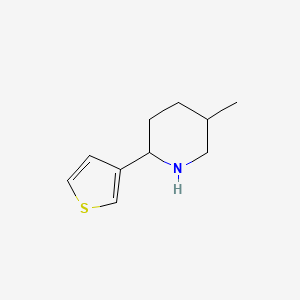
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)
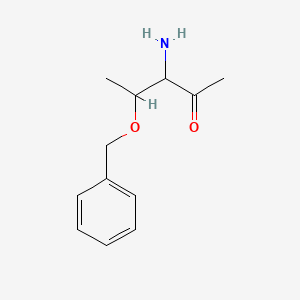
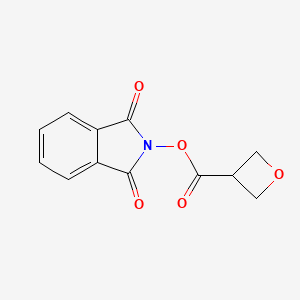
![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)
